
4-Methyl-2-(4-methyl-2H-1,3-benzodithiol-2-ylidene)-2H-1,3-benzodithiole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(4-methyl-2H-1,3-benzodithiol-2-ylidene)-2H-1,3-benzodithiole is an organic compound belonging to the class of benzodithioles These compounds are characterized by the presence of two sulfur atoms in a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-methyl-2H-1,3-benzodithiol-2-ylidene)-2H-1,3-benzodithiole typically involves the following steps:
Formation of the Benzodithiole Ring: This can be achieved through the reaction of a suitable benzene derivative with sulfur sources under acidic conditions.
Methylation: Introduction of methyl groups can be done using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in the study of sulfur-containing biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4-methyl-2H-1,3-benzodithiol-2-ylidene)-2H-1,3-benzodithiole would depend on its specific application. In the context of organic semiconductors, it may interact with other molecules to facilitate electron transport. The molecular targets and pathways involved would be specific to the compound’s use in a given application.
Comparison with Similar Compounds
Similar Compounds
Benzodithioles: Compounds with similar sulfur-containing ring structures.
Thiophenes: Five-membered rings containing sulfur.
Dithiolenes: Compounds with two sulfur atoms in a five-membered ring.
Uniqueness
4-Methyl-2-(4-methyl-2H-1,3-benzodithiol-2-ylidene)-2H-1,3-benzodithiole is unique due to its specific substitution pattern and potential electronic properties, which may make it particularly useful in the development of advanced materials.
Properties
CAS No. |
63726-92-1 |
|---|---|
Molecular Formula |
C16H12S4 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
4-methyl-2-(4-methyl-1,3-benzodithiol-2-ylidene)-1,3-benzodithiole |
InChI |
InChI=1S/C16H12S4/c1-9-5-3-7-11-13(9)19-15(17-11)16-18-12-8-4-6-10(2)14(12)20-16/h3-8H,1-2H3 |
InChI Key |
CDBWZSLRABTJAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=C3SC4=CC=CC(=C4S3)C)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[(1,3-Benzoxazol-2-yl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14483651.png)
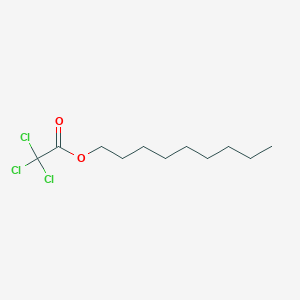
![4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline](/img/structure/B14483659.png)
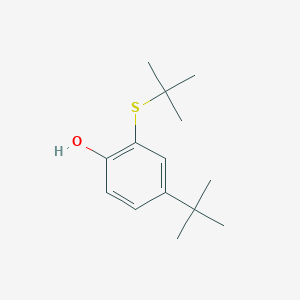
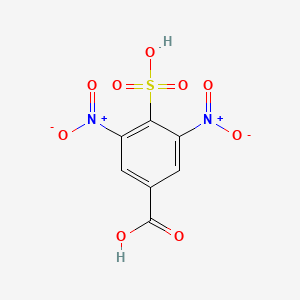
![Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14483685.png)
![N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide](/img/structure/B14483689.png)

![2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide](/img/structure/B14483706.png)
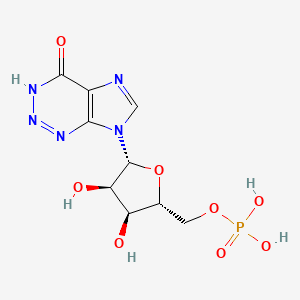

![4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14483726.png)
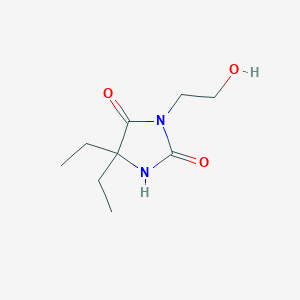
![4-(Bicyclo[1.1.0]butan-2-yl)pyridine](/img/structure/B14483733.png)
